

# Liensinine Diperchlorate CAS number and chemical properties.

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## Compound of Interest

Compound Name: *Liensinine Diperchlorate*

Cat. No.: *B8072596*

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## Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (*Nelumbo nucifera*), has garnered significant attention in the scientific community for its diverse pharmacological activities. Its diperchlorate salt, **Liensinine Diperchlorate**, offers a water-soluble formulation that facilitates its use in research and development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **Liensinine Diperchlorate**, with a particular focus on its potential as an anti-cancer agent through the modulation of critical cellular signaling pathways.

## Chemical Properties and Data

**Liensinine Diperchlorate** is a white, solid powder.<sup>[1]</sup> Below is a summary of its key chemical properties.

Property	Value	Citation(s)
CAS Number	5088-90-4	[1][2]
Molecular Formula	C <sub>37</sub> H <sub>44</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>14</sub>	[1][2]
Molecular Weight	811.66 g/mol	[2]
Appearance	Solid, White powder	[1][2]
Solubility	Soluble in DMSO	[2]
Storage	4°C, sealed storage, away from moisture. In solvent: -80°C for up to 6 months.	[2]

## Biological Activities and Mechanism of Action

**Liensinine Diperchlorate** exhibits a wide range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.[3] A significant area of research has focused on its potent anti-cancer properties, which are primarily attributed to two key mechanisms: the inhibition of autophagy and the suppression of the PI3K/AKT signaling pathway.

### Autophagy Inhibition

**Liensinine Diperchlorate** acts as a late-stage autophagy and mitophagy inhibitor.[2][4] It effectively blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.[5] This disruption of the autophagic flux can sensitize cancer cells to chemotherapy.[5]

### PI3K/AKT Signaling Pathway Suppression

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. **Liensinine Diperchlorate** has been shown to suppress the PI3K/AKT pathway, contributing to its anti-cancer effects.[6][7] Studies have demonstrated that it can synergistically enhance the anti-tumor effects of other compounds, such as artemisitene in breast cancer, by inhibiting this pathway.[6]

## Quantitative Data

The following tables summarize the quantitative data on the biological activity of **Liensinine Diperchlorate** from various studies.

### In Vitro Efficacy: IC<sub>50</sub> Values

Cell Line	Cancer Type	IC <sub>50</sub> Value (μM)	Assay	Citation(s)
BGC-823	Gastric Cancer	~60 (at 48h)	CCK-8	[8]
SGC-7901	Gastric Cancer	~70 (at 48h)	CCK-8	[8]
MDA-MB-231	Breast Cancer	Not specified	Not specified	[5]

### In Vivo Efficacy

Cancer Model	Treatment Regimen	Observed Effects	Citation(s)
MDA-MB-231 Xenograft (Mice)	Liensinine (10 mg/kg) + Doxorubicin (2 mg/kg)	Synergistic inhibition of tumor growth	[5]
Gastric Cancer Xenograft (Mice)	Liensinine (10 μM injected every 2 days)	Marked inhibition of tumor burden	[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **Liensinine Diperchlorate**.

### Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of **Liensinine Diperchlorate** on cancer cells.

Methodology:

- Seed cancer cells (e.g., BGC-823, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.

- Treat the cells with various concentrations of **Liensinine Diperchlorate** (e.g., 0, 20, 40, 60, 80, 100, 120  $\mu$ M) for 24, 48, or 72 hours.
- Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC<sub>50</sub> value.[\[8\]](#)

## Western Blot Analysis for PI3K/AKT Pathway

Objective: To assess the effect of **Liensinine Diperchlorate** on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Methodology:

- Treat cancer cells with **Liensinine Diperchlorate** at the desired concentration and time point.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30  $\mu$ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g.,  $\beta$ -actin or GAPDH) as a loading control.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[\[6\]](#)

## Autophagy Flux Assay (mCherry-GFP-LC3)

Objective: To monitor the effect of **Liensinine Diperchlorate** on autophagic flux.

Methodology:

- Transfect cancer cells (e.g., MDA-MB-231) with a tandem mCherry-GFP-LC3 plasmid.
- After 24 hours, treat the cells with **Liensinine Diperchlorate**.
- Fix the cells and visualize them using a fluorescence microscope.
- In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.
- Upon fusion with acidic lysosomes to form autolysosomes, the GFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.
- An increase in yellow puncta and a decrease in red puncta upon treatment with **Liensinine Diperchlorate** indicate a blockage of autophagic flux.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **Liensinine Diperchlorate** in a living organism.

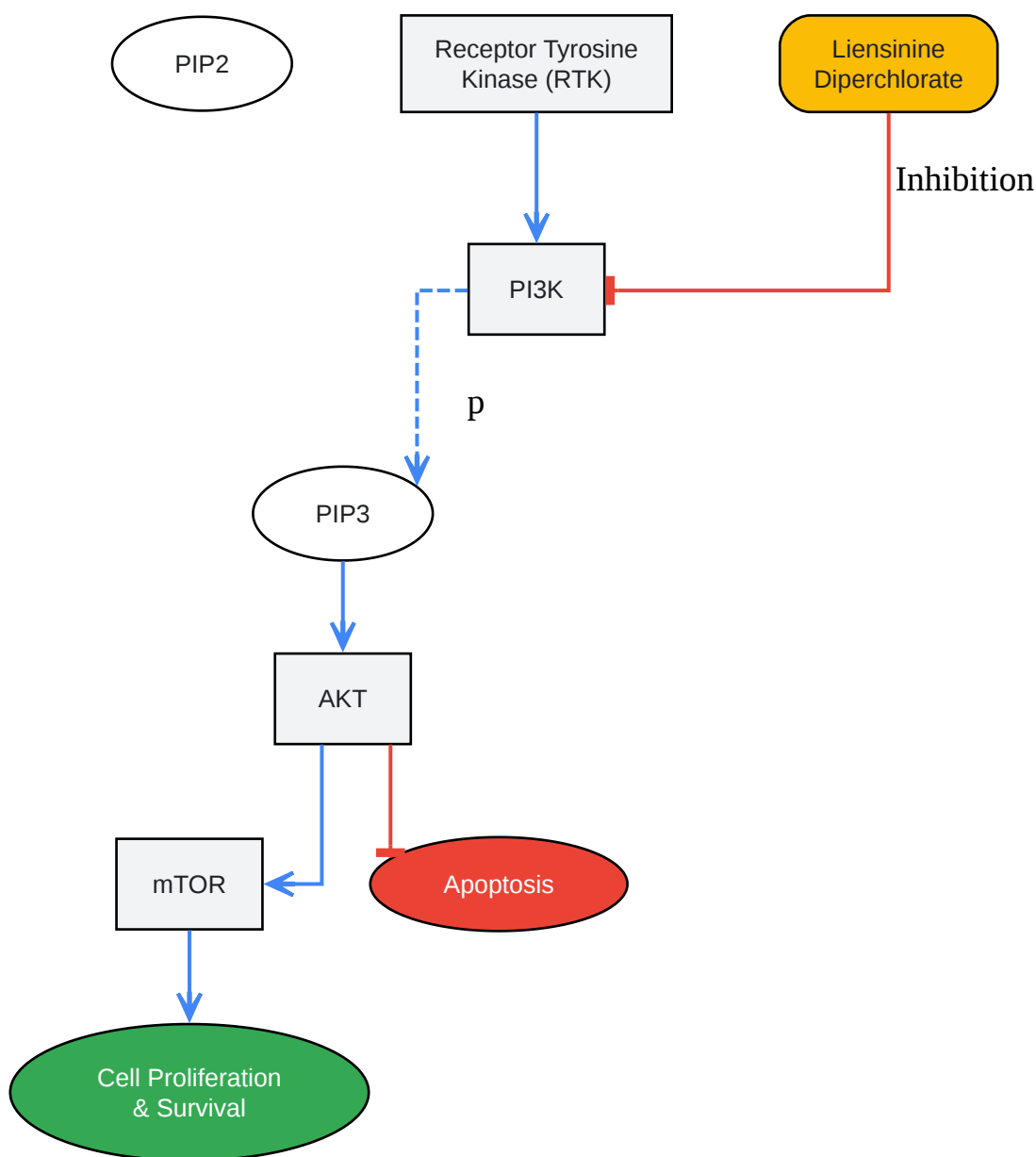
Methodology:

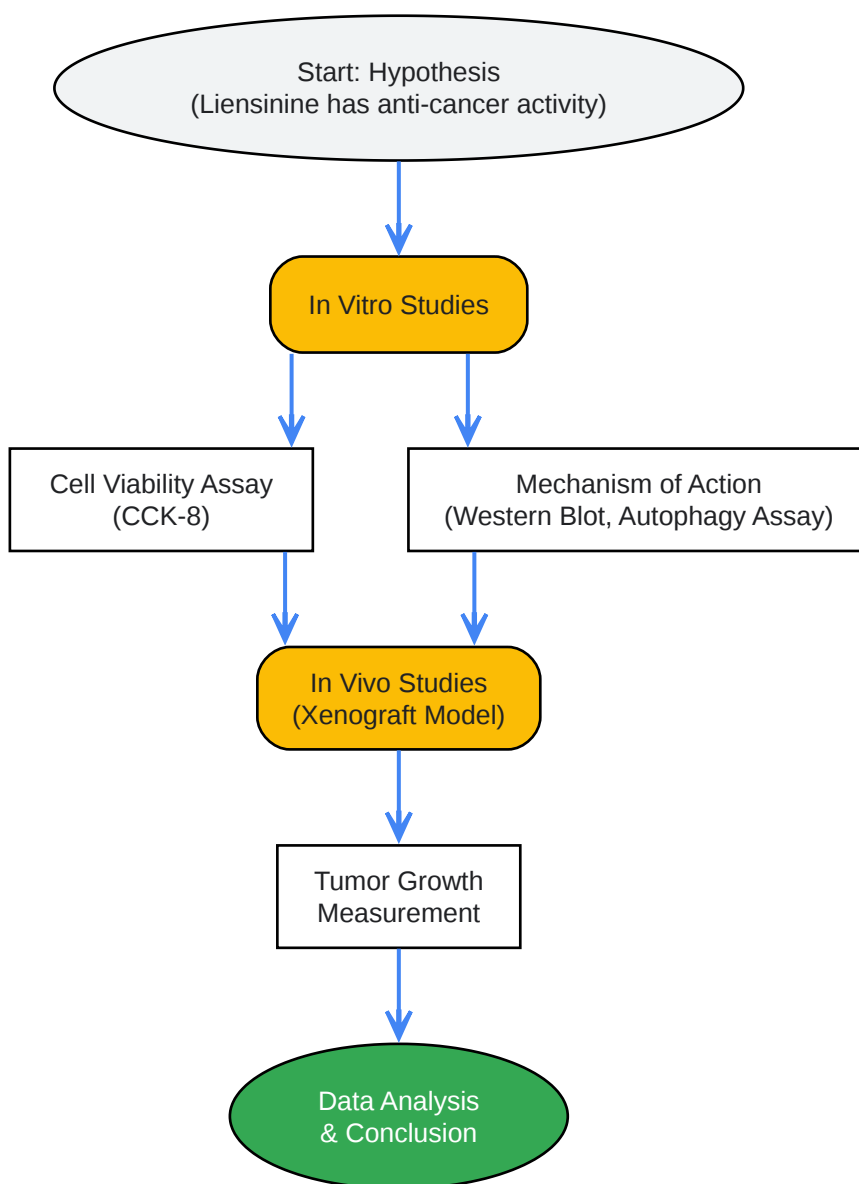
- Subcutaneously inject cancer cells (e.g.,  $5 \times 10^6$  MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomly assign the mice to treatment groups (e.g., vehicle control, **Liensinine Diperchlorate** alone, chemotherapy alone, combination).
- Administer **Liensinine Diperchlorate** via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily).
- Measure tumor volume and body weight regularly (e.g., every 2-3 days).

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[5]

## Visualizations

### Signaling Pathway Diagram





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Email: [info@benchchem.com](mailto:info@benchchem.com)